molecular formula C3H9ClN2O2S B14027877 4-Aminoisothiazolidine 1,1-dioxide hydrochloride

4-Aminoisothiazolidine 1,1-dioxide hydrochloride

Cat. No.: B14027877
M. Wt: 172.64 g/mol
InChI Key: CCFKGLIKKVFRFH-UHFFFAOYSA-N
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Description

4-Aminoisothiazolidine 1,1-dioxide hydrochloride is a chemical compound with the molecular formula C3H9ClN2O2S and a molecular weight of 172.63 g/mol . This compound is a derivative of isothiazolidine and contains both sulfur and nitrogen atoms in its structure, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

4-Aminoisothiazolidine 1,1-dioxide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could yield amines or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Aminoisothiazolidine 1,1-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to participate in various biochemical reactions. These interactions can lead to the modulation of enzyme activity, disruption of microbial cell walls, or inhibition of specific signaling pathways .

Comparison with Similar Compounds

4-Aminoisothiazolidine 1,1-dioxide hydrochloride can be compared with other similar compounds, such as 1,2,4-benzothiadiazine-1,1-dioxide and other thiazolidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 1,2,4-benzothiadiazine-1,1-dioxide has been studied for its antimicrobial and anticancer properties, highlighting the diverse applications of these sulfur-containing heterocycles .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and industrial researchers. Understanding its preparation methods, chemical reactions, and applications can lead to the development of new and innovative solutions in medicine, chemistry, and industry.

Properties

Molecular Formula

C3H9ClN2O2S

Molecular Weight

172.64 g/mol

IUPAC Name

1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride

InChI

InChI=1S/C3H8N2O2S.ClH/c4-3-1-5-8(6,7)2-3;/h3,5H,1-2,4H2;1H

InChI Key

CCFKGLIKKVFRFH-UHFFFAOYSA-N

Canonical SMILES

C1C(CS(=O)(=O)N1)N.Cl

Origin of Product

United States

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